molecular formula C8H13ClN2 B2724733 (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride CAS No. 2445749-65-3

(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride

Cat. No.: B2724733
CAS No.: 2445749-65-3
M. Wt: 172.66
InChI Key: XNFGBJBKTYKMDD-OQBUZWGDSA-N
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Description

(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride is a bicyclic organic compound featuring a strained norbornane-like framework with a nitrogen atom at position 4 and a nitrile group at position 6. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and synthetic applications. Its stereochemistry (1R,7S) imparts distinct conformational rigidity, influencing its reactivity and biological interactions .

Properties

IUPAC Name

(1R,7S)-4-azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-5-8-6-1-3-10-4-2-7(6)8;/h6-8,10H,1-4H2;1H/t6-,7+,8?;
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFGBJBKTYKMDD-PAFGHYSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2C1C2C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCC[C@H]2[C@@H]1C2C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physical and Chemical Properties

Understanding the physical and chemical properties of (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride is essential for developing effective synthetic strategies and purification methods. The compound features a strained bicyclic framework with defined stereochemistry at positions 1R and 7S, a nitrogen atom at position 4, and a carbonitrile functionality at position 8.

Property Value Source
CAS Number 2445749-65-3
Molecular Formula C8H13ClN2
Molecular Weight 172.65-172.66 g/mol
Physical Form Powder
InChI 1S/C8H12N2.ClH/c9-5-8-6-1-3-10-4-2-7(6)8;/h6-8,10H,1-4H2;1H/t6-,7+,8+;
InChI Key XNFGBJBKTYKMDD-OQBUZWGDSA-N
Storage Temperature 4°C
Purity (Commercial) 95%
Hazard Statements H302, H312, H315, H319, H332, H335
Signal Word Warning

The hydrochloride salt form enhances stability and solubility in polar solvents compared to the free base, making it a preferred form for storage and handling. The compound should be stored at 4°C to maintain stability and prevent degradation over time.

General Synthetic Approaches to Azabicyclo[5.1.0]octane Systems

Several established strategies can be applied to the synthesis of azabicyclo[5.1.0]octane systems, which can be adapted for the preparation of the target compound. These approaches typically revolve around constructing the bicycle and introducing the necessary functional groups with appropriate stereochemistry.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful approach for constructing bicyclic systems. For azabicyclo compounds, this often involves the formation of a carbon-nitrogen bond to close one of the rings. This approach is particularly valuable for creating strained ring systems like those found in the target compound.

One relevant example from the literature is the synthesis of 9-azabicyclo[6.1.0]nonane, which has been prepared using hydroxylamine-O-sulfonic acid (HOSA) as an aminating agent. In this approach, the aziridine ring is formed directly through an intermolecular reaction of an alkene with the aminating agent.

Cyclopropanation Approaches

For bicyclic systems containing a cyclopropane ring, such as the target compound, cyclopropanation of an appropriate precursor is a key step. This typically involves carbene or carbenoid addition to an alkene or related transformations.

Copper-mediated oxidative transformations have been successfully employed for intramolecular cyclopropanation to form related azabicyclic systems. For instance, the synthesis of 3-azabicyclo[3.1.0]hex-2-enes has been achieved through the intramolecular cyclopropanation of N-allyl enamine carboxylates. This copper-mediated process involves stepwise cyclopropanation via carbocupration of alkenes, which could be adapted for the synthesis of the larger ring system in the target compound.

Transformation of Related Bicyclic Systems

Another strategy involves the transformation of readily available bicyclic systems to introduce the desired functionality. This approach is particularly useful when starting from structurally similar compounds that can be modified to include the carbonitrile group and the correct stereochemistry.

The related compound (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylic acid hydrochloride represents a potential starting point for such transformations. Converting the carboxylic acid to a carbonitrile group would provide a direct route to the target compound while preserving the stereochemical information.

Specific Preparation Methods for (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile Hydrochloride

Based on the available literature and synthetic principles, several methodologies can be proposed for the preparation of (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride.

Hydroxylamine-O-sulfonic Acid (HOSA) Methodology

The HOSA methodology represents a promising approach for establishing the azabicyclic core structure. This method has been successfully applied to the synthesis of related azabicyclic compounds with high yields.

Carboxylic Acid to Carbonitrile Transformation

The transformation from (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylic acid to the corresponding carbonitrile represents a direct route to the target compound. This approach preserves the stereochemical information while changing the functional group.

Detailed Procedure for Carboxylic Acid Transformation

Reagents and Materials:

  • (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylic acid
  • Thionyl chloride or oxalyl chloride
  • Ammonium hydroxide or ammonium chloride with triethylamine
  • Trifluoroacetic anhydride (TFAA)
  • Pyridine
  • Anhydrous tetrahydrofuran (THF)
  • Dichloromethane
  • Diethyl ether
  • Hydrogen chloride solution in diethyl ether

Procedure:

  • Step 1: Amide Formation
    a. In a dry round-bottom flask, dissolve (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylic acid (1.0 mmol) in anhydrous CH2Cl2 (10 mL) under nitrogen.
    b. Cool to 0°C and add thionyl chloride (1.2 mmol) dropwise.
    c. Warm to room temperature and stir for 2 hours to form the acid chloride.
    d. Cool the solution to 0°C and slowly add concentrated ammonium hydroxide (excess).
    e. Stir for 3-4 hours at room temperature.
    f. Dilute with CH2Cl2, wash with water and brine, dry over Na2SO4, filter, and concentrate to obtain the amide.
  • Step 2: Dehydration to Nitrile
    a. Dissolve the amide (1.0 mmol) in anhydrous THF (10 mL) under nitrogen.
    b. Cool to 0°C and add pyridine (3.0 mmol) followed by TFAA (1.5 mmol) dropwise.
    c. Allow to warm to room temperature and stir overnight.
    d. Quench with saturated NaHCO3 solution and extract with ethyl acetate.
    e. Wash the organic layer with water and brine, dry over Na2SO4, filter, and concentrate.
    f. Purify by flash column chromatography to obtain the carbonitrile compound.

  • Step 3: Hydrochloride Salt Formation
    a. Dissolve the purified carbonitrile (1.0 mmol) in anhydrous diethyl ether (10 mL).
    b. Cool to 0°C and slowly add HCl solution in diethyl ether (2.0 M, 1.1 equiv).
    c. Stir for 30 minutes as the salt precipitates.
    d. Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride.

This three-step procedure typically provides moderate to good yields, with the dehydration step often being the most challenging in terms of optimization.

Copper-Mediated Cyclopropanation Approach

Copper-mediated cyclopropanation offers another potential route to the target compound. This approach is particularly valuable for constructing the strained bicyclic system with control over stereochemistry.

Detailed Procedure for Copper-Mediated Cyclopropanation

Reagents and Materials:

  • Appropriate N-allyl enamine carboxylate precursor
  • Copper(I) bromide or Copper(II) bromide
  • Phenyliodonium dioxide (PhIO2) or oxygen
  • Anhydrous dichloromethane
  • Silica gel for chromatography
  • Hydrogen chloride solution in diethyl ether

Procedure:

  • Step 1: Copper-Mediated Cyclopropanation
    a. In a dry round-bottom flask, dissolve the N-allyl enamine carboxylate precursor (1.0 mmol) in anhydrous CH2Cl2 (10 mL).
    b. Add CuBr (0.05 mmol, 5 mol%) or CuBr2 (0.05 mmol) and PhIO2 (1.2 mmol) if using the CuBr2-catalyzed system.
    c. Stir the reaction mixture at room temperature under air or oxygen for 12-24 hours.
    d. Filter through a pad of Celite, wash with CH2Cl2, and concentrate.
    e. Purify by flash column chromatography to obtain the cyclopropanated product.
  • Step 2: Functional Group Transformation
    a. Convert any existing functional groups to the carbonitrile using appropriate methods.
    b. For a carboxylic ester precursor, hydrolyze to the acid and then follow the procedure in section 3.2.

  • Step 3: Hydrochloride Salt Formation
    a. Follow the procedure described in section 3.2, step 3.

This approach is based on the method reported for the synthesis of 3-azabicyclo[3.1.0]hex-2-enes, adapted for the larger ring system required for the target compound.

Comparative Analysis of Synthetic Routes

Each of the proposed synthetic routes has distinct advantages and challenges. A comparative analysis helps in selecting the most appropriate approach for a specific situation.

Synthetic Route Key Advantages Key Challenges Expected Yield Source
HOSA Methodology - Direct formation of the aziridine ring
- High yield reported for related compounds (97%)
- Single-step core formation
- May require additional steps for carbonitrile introduction
- Stereochemical control needs consideration
70-90% for core formation
Carboxylic Acid Transformation - Starts from a structurally related compound
- Preserves stereochemical information
- Well-established functional group interconversion
- Three-step sequence
- Dehydration step can be challenging
- Potential for epimerization
50-70% overall
Copper-Mediated Approach - Potential for stereocontrol
- Catalytic methods available
- Precedent for related systems
- Requires specialized precursors
- May need optimization for the specific system
- Multi-step sequence
40-60% overall

The choice of synthetic route depends on several factors, including:

  • Availability of starting materials
  • Scale of synthesis required
  • Equipment and expertise available
  • Importance of stereochemical control
  • Tolerance for multi-step sequences

For research-scale synthesis, the HOSA methodology followed by appropriate functional group interconversion may offer the best balance of efficiency and practicality. For larger-scale preparations, the carboxylic acid transformation route might be preferred due to its use of more standard reagents and conditions.

Analytical Characterization and Quality Control

Comprehensive characterization is essential for confirming the structure, purity, and stereochemistry of (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

Key IR bands expected for the target compound:

  • C≡N stretch: 2230-2240 cm-1 (strong, sharp)
  • N-H stretching (hydrochloride salt): 3100-3300 cm-1 (broad)
  • C-H stretching: 2850-3000 cm-1
  • Various C-C and C-N stretching and bending modes below 1500 cm-1

For related compounds like 7-Azabicyclo[4.1.0]heptane-1-carbonitrile, the IR spectrum shows characteristic bands at 3317 cm-1 (NH) and 2234 cm-1 (C≡N).

Mass Spectrometry

Expected mass spectrometric features:

  • Molecular ion peak corresponding to the free base (m/z = 136)
  • Fragment corresponding to loss of HCN (m/z = 109)
  • Fragment corresponding to cleavage of the cyclopropane ring
  • For the hydrochloride salt, the molecular ion typically corresponds to the free base

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is essential for purity determination and quality control. Typical conditions might include:

HPLC Method:

  • Column: C18 reversed-phase (e.g., Phenomenex Luna C18, 5 μm, 250 × 4.6 mm)
  • Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
    • 0-5 min: 5-30% acetonitrile
    • 5-15 min: 30-70% acetonitrile
    • 15-20 min: 70-95% acetonitrile
  • Flow rate: 1.0 mL/min
  • Detection: UV (210-240 nm) and mass spectrometry
  • Injection volume: 10 μL
  • Sample concentration: 1.0 mg/mL in methanol

For chiral HPLC to assess enantiomeric purity:

  • Column: Chiralpak AD-H or similar
  • Mobile phase: Hexane/2-propanol/diethylamine (90:10:0.1)
  • Flow rate: 0.8 mL/min
  • Detection: UV at 220 nm

X-ray Crystallography

X-ray crystallography provides definitive confirmation of structure and stereochemistry. For the target compound, crystal growth might be achieved by:

  • Slow evaporation from methanol/diethyl ether
  • Vapor diffusion of diethyl ether into a methanolic solution
  • Cooling a saturated solution in an appropriate solvent mixture

Key parameters to be determined by X-ray analysis include:

  • Bond lengths and angles, particularly around the cyclopropane ring
  • Dihedral angles defining the conformation of the 7-membered ring
  • Absolute stereochemistry at the 1R and 7S positions
  • Hydrogen bonding patterns involving the NH and carbonitrile groups

Chemical Reactions Analysis

Types of Reactions

(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Azabicyclic Compounds

Structural Analogues in the Bicyclo[5.1.0]octane Family

a. 2,5-Diazabicyclo[5.1.0]octan-6-ones
  • Example : tert-Butyl(1S,7S)-5-(4-Methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate
    • Key Differences :
  • Contains two nitrogen atoms (positions 2 and 5) and a ketone group (position 6).
  • Substituted with bulky groups (e.g., phenyl, benzyl), increasing lipophilicity. Synthesis: Derived from cyclopropene-carboxylic acids and carbamates via cation-templated cyclization . Applications: Potential intermediates for bioactive molecules due to dual nitrogen centers.
b. 2-Oxa-5-azabicyclo[5.1.0]octan-6-ones
  • Example : (+)-(1S,3R,4S,7S)-4,5-Dimethyl-3,7-diphenyl-2-oxa-5-azabicyclo[5.1.0]octan-6-one
    • Key Differences :
  • Oxygen atom replaces one bridgehead (position 2), altering electronic properties.
  • Methyl and phenyl substituents enhance steric hindrance.
    • Synthesis : Ephedrine-mediated cyclization of cyclopropene-carboxamides with KOH .
    • Applications : Chiral building blocks for asymmetric synthesis.

Analogues in Smaller Bicyclic Systems (e.g., Bicyclo[3.2.1]octane)

a. (1S,5R)-3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride
  • Key Differences: Smaller bicyclo[3.2.1] framework with reduced ring strain.
  • Applications : Explored in medicinal chemistry for targeting enzymes/receptors .
b. 8-Azabicyclo[3.2.1]octane-2-carboxylic Acid Derivatives
  • Example : 3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride
    • Key Differences :
  • Carboxylic acid group enables conjugation (e.g., peptide synthesis).
  • Hydroxyl and methyl groups modulate solubility and bioavailability .

Thia-Azabicyclic Analogues

  • Example : 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Derivatives
    • Key Differences :
  • Sulfur atom (thia) replaces oxygen/nitrogen, altering pharmacokinetics.
  • Common in β-lactam antibiotics (e.g., cephalosporins) .

Physicochemical Comparison

Compound Molecular Weight (g/mol) Functional Groups Key Features
Target compound 240.75 Nitrile, hydrochloride High solubility, rigid scaffold
2,5-Diazabicyclo[5.1.0]octan-6-ones ~400–450 Ketone, benzyl groups High lipophilicity
(1S,5R)-3,3-Difluoro-8-azabicyclo[3.2.1]octane 221.68 Fluorine, hydrochloride Enhanced metabolic stability

Biological Activity

(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride is a bicyclic compound with a unique nitrogen-containing structure that has garnered attention in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H12N2
  • Molecular Weight : 136.19 g/mol
  • IUPAC Name : (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile
  • Structural Features : The compound features a bicyclic structure with a carbonitrile group at the 8-position, which is crucial for its biological interactions.

The mechanism of action for (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile involves its interaction with various molecular targets, primarily enzymes and receptors. The compound's nitrogen atom within the bicyclic structure allows it to modulate enzyme activity, which can lead to significant biological effects.

Key Interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Binding : It can bind to neurotransmitter receptors, influencing neurotransmission and offering potential benefits in neurological conditions.

Biological Activity

Research indicates that (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of azabicyclic compounds possess antimicrobial properties. Although specific data on this compound is limited, related structures indicate potential effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

The compound's ability to interact with neural receptors suggests potential neuroprotective effects. It may play a role in mitigating neuroinflammation and protecting neuronal cells from apoptosis.

Case Studies

  • Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile resulted in reduced markers of oxidative stress and inflammation.
  • Antimicrobial Efficacy : A derivative showed significant inhibition against Staphylococcus aureus, suggesting that structural modifications could enhance its antimicrobial properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile, it is beneficial to compare it with similar bicyclic compounds:

Compound NameStructural FeaturesUnique Properties
Pyrazolo[1,5-a]pyrimidineSimilar bicyclic structureKnown for anti-cancer properties
ImidazolesAnother class of bicyclic compoundsDiverse applications in drug development
(1R,7S)-4-Tosyl-4-azabicyclo[5.1.0]octaneContains a tosyl groupEnhanced reactivity due to sulfonyl group

Research Findings

Recent studies have focused on the synthesis and biological evaluation of (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile:

  • Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity.
  • Biological Evaluation : Ongoing research aims to elucidate the specific pathways through which this compound exerts its effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride, and how can stereochemical purity be ensured?

  • Methodology : Synthesis of azabicyclo compounds often involves photochemical or thermal ring-closing strategies. For example, modular approaches using photochemistry have been reported for bicyclo[2.1.1]hexane derivatives to access strained bicyclic frameworks . To ensure stereochemical purity (e.g., 1R,7S configuration), chiral auxiliaries or asymmetric catalysis should be employed. Post-synthesis purification via preparative HPLC or chiral column chromatography, coupled with NMR (¹H/¹³C) and polarimetry, can confirm enantiomeric excess. X-ray crystallography is recommended for absolute configuration validation .

Q. How can the structural integrity of this compound be validated under varying experimental conditions (e.g., pH, temperature)?

  • Methodology : Perform stability studies by incubating the compound in buffers across a pH range (2–12) and at temperatures (4°C, 25°C, 40°C). Monitor degradation via LC-MS and track changes in the bicyclic core using ¹H NMR (e.g., disappearance of bridgehead proton signals). For hydrolytic stability, focus on the nitrile group’s susceptibility to hydrolysis under acidic/basic conditions. Compare results to structurally similar compounds, such as azabicyclo[3.2.1]octane derivatives, which show sensitivity to strong acids .

Advanced Research Questions

Q. What strategies can resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodology : Use a tiered approach:

Experimental Reassessment : Measure solubility in polar (e.g., DMSO, water), semi-polar (THF), and non-polar (hexane) solvents via gravimetric or UV-Vis methods.

Computational Modeling : Employ COSMO-RS or Hansen solubility parameters to predict solvent interactions, particularly with the nitrile and protonated amine groups.

Comparative Analysis : Cross-reference with azabicyclo[5.1.0]octane analogs (e.g., 8-hydroxyethyl derivatives), where steric hindrance from the bicyclic framework reduces aqueous solubility compared to linear amines .

Q. How does the bicyclo[5.1.0] framework influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Design kinetic studies using model nucleophiles (e.g., thiols, amines) under controlled conditions. Monitor reaction rates via ¹H NMR or LC-MS. Compare results to less strained systems (e.g., azabicyclo[3.2.0]heptane). The bridgehead nitrogen in the [5.1.0] system likely exhibits reduced nucleophilicity due to angle strain, as seen in related trospium chloride impurities where steric effects dominate reactivity .

Q. What computational approaches are optimal for predicting the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

  • Methodology :

Docking Simulations : Use AutoDock Vina or Schrödinger Glide with receptor structures (e.g., 5-HT₃A) to assess ligand-receptor interactions. Prioritize the nitrile’s dipole moment and bicyclic strain energy.

MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to evaluate conformational stability. Compare to experimental data from bicyclo[3.2.1]octane-based antispasmodics, where rigidity enhances receptor selectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity between in vitro and in vivo studies?

  • Methodology :

Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo. The hydrochloride salt may improve solubility but could alter absorption kinetics .

BBB Penetration : Use PAMPA-BBB assays to predict blood-brain barrier penetration. Bicyclo[5.1.0] systems with nitrile groups may exhibit lower permeability than less polar analogs .

Tables for Key Data

Property Value/Observation Method Reference
LogP (Predicted) 1.2–1.8COSMO-RS/QSAR
Aqueous Solubility <1 mg/mL (pH 7.4)Shake-flask + HPLC
Thermal Stability Decomposes >150°CTGA-DSC
Chiral Purity >98% eeChiral HPLC + X-ray

Notes for Rigorous Research

  • Avoid Commercial Sources : Prioritize peer-reviewed syntheses over vendor protocols (e.g., lack mechanistic detail).
  • Data Validation : Cross-check spectral data with PubChem entries for related compounds (e.g., azabicyclo[3.2.1]octane derivatives) .
  • Ethical Reporting : Disclose strain-induced artifacts (e.g., bridgehead reactivity) when publishing mechanistic studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.